molecular formula C21H23N5O2S B2468101 6-(2-(azepan-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941889-61-8

6-(2-(azepan-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No. B2468101
CAS RN: 941889-61-8
M. Wt: 409.51
InChI Key: FFFVKKNVXFTGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(azepan-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research into the pyrazolo[3,4-d]pyrimidin-4-one derivatives has highlighted their potential in anticancer applications. For instance, a study on the synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated that nearly all tested compounds exhibited antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. The most potent compound displayed significant inhibitory activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Abdellatif et al., 2014).

Antimicrobial Activity

Another area of research is the antimicrobial properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives. Studies have synthesized various derivatives and tested their effectiveness against bacteria and fungi. One study highlighted the capability of these compounds to inhibit the growth of both gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (Abdelhamid et al., 2008).

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant activities of pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been investigated. Compounds synthesized from this class have demonstrated moderate anti-inflammatory activity in tests, comparing favorably with standard drugs such as indomethacin. This suggests their utility in developing new anti-inflammatory therapies (Tozkoparan et al., 1999). Additionally, certain derivatives have shown antioxidant activity nearly equal to that of ascorbic acid, highlighting their potential as antioxidants (El‐Mekabaty, 2015).

properties

IUPAC Name

12-[2-(azepan-1-yl)-2-oxoethyl]-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c27-18(24-10-6-1-2-7-11-24)12-16-14-29-21-23-19-17(20(28)25(16)21)13-22-26(19)15-8-4-3-5-9-15/h3-5,8-9,13,16H,1-2,6-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFVKKNVXFTGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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